molecular formula C22H23N3S B2949365 2-methyl-7-(4-methylpiperazino)-6H-thiochromeno[3,4-c]quinoline CAS No. 866136-53-0

2-methyl-7-(4-methylpiperazino)-6H-thiochromeno[3,4-c]quinoline

Cat. No. B2949365
CAS RN: 866136-53-0
M. Wt: 361.51
InChI Key: IIJUPUPOSCJQLR-UHFFFAOYSA-N
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Description

The compound “2-methyl-7-(4-methylpiperazino)-6H-thiochromeno[3,4-c]quinoline” is a derivative of quinoline, which is a heterocyclic aromatic compound . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It’s an essential segment of both natural and synthetic compounds .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods have been used for the construction of the principal quinoline scaffold . Other methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to undergo various transformations .


Chemical Reactions Analysis

Quinolines can undergo various chemical reactions. For example, they can undergo alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

Future Directions

The future directions in the field of quinoline derivatives involve the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods . Furthermore, there is a growing interest in exploring the biological and pharmaceutical activities of various quinoline derivatives .

properties

IUPAC Name

2-methyl-7-(4-methylpiperazin-1-yl)-6H-thiochromeno[3,4-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3S/c1-15-7-8-20-17(13-15)21-16-5-3-4-6-19(16)23-22(18(21)14-26-20)25-11-9-24(2)10-12-25/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJUPUPOSCJQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=C2C4=CC=CC=C4N=C3N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-7-(4-methylpiperazino)-6H-thiochromeno[3,4-c]quinoline

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